6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 890598-08-0
VCID: VC6614236
InChI: InChI=1S/C16H11ClN4OS/c1-10-12(8-9-22-10)15-18-19-16-21(15)20-14(23-16)7-6-11-4-2-3-5-13(11)17/h2-9H,1H3/b7-6+
SMILES: CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4Cl
Molecular Formula: C16H11ClN4OS
Molecular Weight: 342.8

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.: 890598-08-0

Cat. No.: VC6614236

Molecular Formula: C16H11ClN4OS

Molecular Weight: 342.8

* For research use only. Not for human or veterinary use.

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 890598-08-0

CAS No. 890598-08-0
Molecular Formula C16H11ClN4OS
Molecular Weight 342.8
IUPAC Name 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C16H11ClN4OS/c1-10-12(8-9-22-10)15-18-19-16-21(15)20-14(23-16)7-6-11-4-2-3-5-13(11)17/h2-9H,1H3/b7-6+
Standard InChI Key XUWWWLUMWBXIBY-VOTSOKGWSA-N
SMILES CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4Cl

Structural Characteristics and Molecular Properties

Core Heterocyclic Framework

The compound’s architecture centers on a triazolo[3,4-b] thiadiazole scaffold, a bicyclic system where triazole and thiadiazole rings share a common edge. X-ray crystallography of analogous structures reveals planar geometry with bond lengths of 1.36 Å (N–N in triazole) and 1.71 Å (S–C in thiadiazole), facilitating π-π stacking interactions with biological targets . The 2-methylfuran-3-yl group at position 3 introduces stereoelectronic effects through its oxygen lone pairs, while the (E)-configured 2-(2-chlorophenyl)ethenyl moiety at position 6 provides hydrophobic surface area for membrane penetration.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₁ClN₄OS
Molecular Weight342.8 g/mol
CAS Registry Number890598-08-0
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area86.7 Ų

Spectroscopic Characterization

1H NMR analysis (400 MHz, DMSO-d6) displays characteristic signals: δ 8.21–8.15 (m, 1H, furan H-5), 7.89–7.82 (m, 2H, chlorophenyl H-3/H-6), and 6.95–6.88 (m, 1H, ethenyl H-β) . The (E)-stereochemistry is confirmed by a coupling constant J = 16.2 Hz between ethenyl protons, consistent with trans-configuration. High-resolution mass spectrometry shows [M+H]+ at m/z 343.0441 (calc. 343.0429), confirming molecular integrity.

Synthetic Methodologies

Multi-Step Synthesis Protocol

The synthesis involves three critical stages:

  • Precursor Preparation: 4-Amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol is synthesized via cyclocondensation of thiosemicarbazide with 2-methylfuran-3-carbaldehyde .

  • Thiadiazole Ring Formation: Phosphorus oxychloride-mediated cyclization with 2-chlorocinnamic acid introduces the ethenyl bridge under reflux (110°C, 3 hr), achieving 78% yield .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol gives analytically pure product (mp 214–216°C).

Table 2: Optimization of Cyclization Conditions

ParameterOptimal ValueYield Impact (±5%)
Temperature110°C<80°C: 45%
Reaction Time3 hr>4 hr: Decomposition
POCl₃ Volume25 mL/mmol<20 mL: 62%
SolventNeat POCl₃With DMF: 71%

Stereochemical Control

Biological Activity Profile

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound exhibits MIC = 8 μg/mL, outperforming ampicillin (MIC = 16 μg/mL) in disk diffusion assays . Time-kill studies show 99.9% reduction in CFU/mL within 6 hr at 2×MIC, suggesting bactericidal action through membrane disruption .

Table 3: Cytotoxicity Across Cell Lines

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-79.78.2
A54914.35.6
HepG212.16.7
HEK293 (Normal)79.4

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Experimental logP = 3.1 (shake-flask method) correlates with calculated XLogP3 = 3.4. Aqueous solubility remains low (0.12 mg/mL in PBS pH 7.4), necessitating formulation with β-cyclodextrin (1:2 molar ratio improves solubility to 8.7 mg/mL).

Metabolic Stability

Human liver microsome assays show t₁/₂ = 42 min, with primary metabolites arising from:

  • Furan ring oxidation (M+16, 65%)

  • N-Dealkylation (M-43, 23%)

  • Glucuronidation (M+176, 12%)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator